molecular formula C9H5BrO2S2 B1526458 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid CAS No. 3339-81-9

5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid

Cat. No. B1526458
CAS RN: 3339-81-9
M. Wt: 289.2 g/mol
InChI Key: NZFOLHUYXSTVHQ-UHFFFAOYSA-N
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Description

“5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C9H5BrO2S2 . It is related to 5-Bromo-2-thiophenecarboxaldehyde, which has the molecular formula C5H3BrOS .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid”, has been a topic of interest in recent years . Various methods have been developed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions between different substrates .


Molecular Structure Analysis

The molecular structure of “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” can be represented as a 2D or 3D model . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

“5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” may be used in the preparation of other compounds . For example, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compound 5-Bromo-2-thiophenecarboxaldehyde include a refractive index of 1.637, a boiling point of 105-107°C at 11mmHg, and a density of 1.607 g/mL at 25°C . The storage temperature is 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Biologically Active Compounds and Fluorophores

    • A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .
    • The obtained tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .
  • Suzuki Coupling Reactions

    • 5-Bromo-2-thienylboronic acid, which is similar to “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid”, has been used as a reactant in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .

Safety And Hazards

While specific safety and hazard information for “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Future Directions

The future directions for “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” and related compounds could involve further exploration of their biological activities. For instance, 5-Bromo-2-thiophenecarboxaldehyde has been used in studies for its anti-inflammatory and anti-tumor activity .

properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOLHUYXSTVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid
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